Product packaging for Methyl 4-methylnicotinate hydrochloride(Cat. No.:CAS No. 1352443-13-0)

Methyl 4-methylnicotinate hydrochloride

Cat. No.: B594948
CAS No.: 1352443-13-0
M. Wt: 187.623
InChI Key: OHWYIAUAYMJMOJ-UHFFFAOYSA-N
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Description

Significance of Nicotinic Acid Derivatives in Heterocyclic Chemistry and Organic Synthesis

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in heterocyclic chemistry and are of immense importance in organic synthesis. benthamdirect.comnih.govnih.gov These nitrogen-containing heterocyclic compounds serve as versatile building blocks for the synthesis of more complex molecules. semanticscholar.orgresearchgate.net Their significance stems from the wide array of biological activities they exhibit, which has made them prominent targets for drug discovery and medicinal chemistry research. benthamdirect.comnih.gov

The pyridine (B92270) ring, the core structure of nicotinic acid, can be modified at various positions to create a diverse library of derivatives. nih.gov These modifications influence the molecule's physical and chemical properties, such as solubility and reactivity, which is a key aspect explored in drug development. nih.gov Researchers have developed numerous synthetic routes to access these derivatives, highlighting their foundational role in synthetic organic chemistry. nih.gov

In medicinal chemistry, nicotinic acid derivatives have been investigated for a wide range of therapeutic applications. They have shown potential as anticancer, anti-inflammatory, and analgesic agents. benthamdirect.comsemanticscholar.orgresearchgate.net The development of novel drugs based on the nicotinic acid framework is an active area of research, with studies focusing on creating compounds for treating diseases like Alzheimer's, multi-drug resistant tuberculosis, and cardiovascular illnesses. researchgate.net The ability to synthesize a variety of derivatives, including esters, amides, hydrazides, and various five-membered heterocycles fused to the pyridine ring, underscores their synthetic utility and importance. nih.govsemanticscholar.org

Overview of Research Trajectories for Methyl 4-Methylnicotinate Hydrochloride and its Close Analogs

Research concerning this compound specifically is limited, but the study of its parent compound, Methyl 4-methylnicotinate, and its close structural analogs provides a clear view of the research interests in this class of molecules. chemicalbook.comscbt.comoakwoodchemical.com The primary research trajectories for these compounds focus on their synthesis and their physiological effects, particularly as vasodilators.

Methyl 4-methylnicotinate is a derivative of nicotinic acid with the chemical formula C₈H₉NO₂. chemicalbook.comscbt.com Research interest in this compound and its analogs often revolves around its potential applications in biochemical and proteomics research. scbt.com

A significant body of research exists for close analogs, such as Methyl nicotinate (B505614) , the simplest ester of nicotinic acid. wikipedia.org Studies on methyl nicotinate have explored its synthesis via the esterification of nicotinic acid with methanol (B129727), often using an acid catalyst like sulfuric acid. chemicalbook.com A major research application is its use as a topical agent to induce local vasodilation and increase microvascular blood flow. nih.govnih.govdrugbank.com This property makes it a useful tool for studying skin microcirculation and for enhancing the collection of peripheral blood samples. nih.govnih.gov

Another well-studied analog is Ethyl nicotinate , synthesized from the esterification of nicotinic acid and ethanol. atamanchemicals.com Similar to methyl nicotinate, it is known for its vasodilatory effects, which are attributed to the release of prostaglandins. atamanchemicals.com Its interaction with skin receptors and its ability to improve blood flow have made it a subject of interest in pharmaceutical and cosmetic formulations. atamanchemicals.com

The synthesis of other nicotinate esters, such as Menthyl nicotinate , has also been a focus of research. google.comwikipedia.org Processes like the transesterification of methyl nicotinate with menthol (B31143) have been developed to produce these more complex esters, which are used in cosmetic applications. google.comgoogle.com Furthermore, the enzymatic synthesis of nicotinamide (B372718) derivatives using methyl nicotinate as a starting material in continuous-flow microreactors represents a green and efficient approach in modern organic synthesis. nih.gov

The research on these analogs highlights a general trajectory focused on two main areas: the development of efficient synthetic methodologies and the exploration of their physiological effects, primarily vasodilation, for various scientific and commercial applications.

Structural Features and Chemical Reactivity Context of Nicotinate Esters

Nicotinate esters, including Methyl 4-methylnicotinate, are characterized by a pyridine ring substituted with a methyl ester group at the 3-position. chemicalbook.comnih.gov This combination of a nitrogen-containing aromatic heterocycle and an ester functional group dictates their chemical reactivity.

Structural Features:

Pyridine Ring: The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom. This influences its reactivity in electrophilic and nucleophilic substitution reactions. The nitrogen atom itself is basic and can be protonated to form a pyridinium (B92312) salt, such as in this compound. nih.gov

Ester Group (-COOCH₃): The ester group is an electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic substitution. The carbonyl carbon of the ester is electrophilic and is the primary site for nucleophilic acyl substitution reactions.

Chemical Reactivity: The reactivity of nicotinate esters is dominated by reactions at the ester functional group. Key reactions include:

Hydrolysis: The ester can be hydrolyzed back to the parent nicotinic acid and the corresponding alcohol (methanol in the case of methyl nicotinate). drugbank.comnih.gov This reaction can be catalyzed by acid or base. In biological systems, this hydrolysis can be mediated by enzymes like esterases. drugbank.com

Transesterification: This is a common reaction where the alkoxy group of the ester is exchanged with another alcohol. For example, methyl nicotinate can react with menthol to form menthyl nicotinate and methanol. google.comgoogle.com This process is often catalyzed by an acid or a base, such as sodium methoxide (B1231860). google.com

Amidation: Nicotinate esters are valuable starting materials for the synthesis of nicotinamides. They react with amines to form an amide bond, releasing methanol as a byproduct. nih.gov This reaction can be performed under various conditions, including using enzymatic catalysis for a more sustainable process. nih.gov

The interplay between the pyridine ring and the ester group defines the chemical utility of nicotinate esters, making them important intermediates in the synthesis of a wide range of functionalized heterocyclic molecules. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Methyl 4-Methylnicotinate and its Hydrochloride Salt

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
Methyl 4-methylnicotinate33402-75-4C₈H₉NO₂151.16 chemicalbook.comscbt.com
This compoundNot AvailableC₈H₁₀ClNO₂Not Available nih.gov

Table 2: Research Applications of Selected Nicotinate Esters

Nicotinate EsterKey Research Application(s)Synthesis Method HighlightedReferences
Methyl Nicotinate Inducing cutaneous vasodilation for microcirculation studies; Starting material for nicotinamide synthesis.Acid-catalyzed esterification of nicotinic acid; Enzymatic amidation. chemicalbook.comnih.govnih.govnih.gov
Ethyl Nicotinate Vasodilatory agent in pharmaceutical and cosmetic formulations.Acid-catalyzed esterification of nicotinic acid. atamanchemicals.com
Menthyl Nicotinate Used in cosmetic and personal care products.Transesterification of methyl nicotinate with menthol. google.comwikipedia.orggoogle.com
Benzyl (B1604629) Nicotinate Used as a rubefacient (warming agent).Esterification of nicotinic acid with benzyl alcohol. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO2 B594948 Methyl 4-methylnicotinate hydrochloride CAS No. 1352443-13-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methylpyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWYIAUAYMJMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743727
Record name Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352443-13-0
Record name Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Mechanistic Investigations of Methyl 4 Methylnicotinate Hydrochloride

Hydrolysis Kinetics and Mechanisms of Nicotinate (B505614) Esters under Varied Conditions

The hydrolysis of nicotinate esters, including methyl 4-methylnicotinate, is a fundamental reaction that involves the cleavage of the ester bond to yield the corresponding carboxylic acid (nicotinic acid derivative) and an alcohol. This process can be catalyzed by either acids or bases, and its mechanism is influenced by the reaction conditions.

Under acidic conditions, the hydrolysis of esters typically proceeds through one of several mechanisms, with the AAC2 (acid-catalyzed, bimolecular, acyl-oxygen cleavage) mechanism being the most common. ucoz.com This pathway is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (methanol, in this case) yields the carboxylic acid. youtube.com The entire process is reversible, and the reverse reaction is known as Fischer esterification. ucoz.comyoutube.com

Alternatively, under strongly acidic conditions or for esters with bulky groups, the AAC1 (acid-catalyzed, unimolecular, acyl-oxygen cleavage) mechanism may occur. For esters with alcohols that can form stable carbocations, the AAL1 (acid-catalyzed, unimolecular, alkyl-oxygen cleavage) mechanism is favored. ucoz.com

Base-catalyzed hydrolysis, often termed saponification, is typically an irreversible process that proceeds via the BAC2 (base-catalyzed, bimolecular, acyl-oxygen cleavage) mechanism. This is the most prevalent pathway for ester hydrolysis in basic media. ucoz.com The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide ion (methoxide), which subsequently deprotonates the newly formed carboxylic acid to drive the reaction to completion. ucoz.com

Studies on the enzymatic hydrolysis of various nicotinic acid esters by rat liver and brain subcellular fractions have shown that the process follows Michaelis-Menten kinetics. nih.gov Although specific kinetic data for methyl 4-methylnicotinate hydrochloride is not detailed, these studies indicate that both liver and brain esterases are capable of hydrolyzing nicotinate esters, with different pH dependencies and activities observed between the tissues. nih.gov In the context of topical application to the skin, methyl nicotinate is known to be hydrolyzed to nicotinic acid and methanol (B129727), a transformation thought to be mediated by nonspecific esterases in the dermis. drugbank.com

The general mechanisms for acid- and base-catalyzed hydrolysis are summarized in the table below.

Mechanism Type Description Key Steps Commonality
AAC2 Acid-catalyzed, Bimolecular, Acyl-oxygen cleavage1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer.4. Elimination of alcohol.Most common for acid hydrolysis. ucoz.com
BAC2 Base-catalyzed, Bimolecular, Acyl-oxygen cleavage1. Nucleophilic attack by hydroxide ion.2. Formation of tetrahedral intermediate.3. Elimination of alkoxide.4. Deprotonation of carboxylic acid.Most common for base hydrolysis. ucoz.com
AAL1 Acid-catalyzed, Unimolecular, Alkyl-oxygen cleavage1. Protonation of ester oxygen.2. Formation of a stable carbocation from the alcohol moiety.3. Attack by water.Occurs with esters of tertiary or other alcohols that form stable carbocations. ucoz.com

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in methyl 4-methylnicotinate is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the electron-withdrawing nature of the methoxycarbonyl group. Consequently, the ring is generally deactivated towards electrophilic aromatic substitution and activated towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is susceptible to attack by nucleophiles, particularly at the positions ortho and para (positions 2, 4, and 6) to the nitrogen atom. The presence of the electron-withdrawing ester group further facilitates such reactions. However, in methyl 4-methylnicotinate, the 4-position is occupied by a methyl group. Therefore, nucleophilic attack would be directed primarily to the 2- and 6-positions. These reactions typically require a good leaving group, such as a halide, on the ring. For instance, the synthesis of methyl 4-bromo-6-methylnicotinate from methyl 4-hydroxy-6-methylnicotinate using POBr₃ demonstrates the introduction of a leaving group amenable to subsequent nucleophilic substitution. rsc.org

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is significantly more difficult than on benzene (B151609) and requires harsh reaction conditions. The nitrogen atom is basic and reacts with electrophiles or the acid catalysts, leading to the formation of a pyridinium (B92312) ion. This positively charged species is strongly deactivated towards further electrophilic attack. When substitution does occur, it is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In methyl 4-methylnicotinate, the 3-position is occupied by the ester, and the 4-position by the methyl group, leaving the 5-position as the most likely site for electrophilic attack, followed by the 2- and 6-positions, though reactions at these sites would be very sluggish.

Cross-Coupling Reactions Involving Substituted Nicotinate Esters (e.g., Suzuki, Heck, Sonogashira type reactions)

Substituted nicotinate esters are valuable substrates in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. These reactions typically involve an organohalide or triflate derivative of the nicotinate ester.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon single bond by coupling an organoboron compound with an organohalide. wikipedia.org A bromo-substituted methyl nicotinate, for example, can be coupled with a variety of aryl or vinyl boronic acids or their esters (like MIDA boronates) in the presence of a palladium catalyst and a base. wikipedia.orgnih.govnih.gov The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org A halogenated methyl nicotinate can react with an alkene in the presence of a palladium catalyst and a base. libretexts.org The mechanism involves the oxidative addition of the palladium(0) catalyst to the halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. libretexts.org This reaction offers a method to introduce alkenyl substituents onto the pyridine ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base, such as an amine. scirp.org Halogenated derivatives of methyl nicotinate can be effectively coupled with various terminal alkynes to introduce alkynyl moieties onto the pyridine ring. researchgate.netsoton.ac.uk The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org

Reaction Coupling Partners Catalyst System Bond Formed
Suzuki Organohalide + Organoboron compoundPd catalyst, BaseC(sp²)–C(sp²) or C(sp²)–C(sp³)
Heck Organohalide + AlkenePd catalyst, BaseC(sp²)–C(sp²) (vinyl)
Sonogashira Organohalide + Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC(sp²)–C(sp)

Functional Group Transformations and Derivatization at the Ester Moiety

The ester group of this compound is a versatile functional handle for various transformations.

Transesterification: The methyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven process often requires removing the methanol byproduct to drive the reaction forward. A process for synthesizing menthyl nicotinate via the transesterification of methyl nicotinate with menthol (B31143) using an alkaline catalyst has been described. google.com

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (4-methylpyridin-3-yl)methanol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder reagents can also be used. For example, methyl nicotinate has been reduced to 3-pyridyl methanol in high yields using a sodium borohydride-methanol system in refluxing tetrahydrofuran (THF). researchgate.net This method is advantageous due to the lower cost and greater ease of handling of NaBH₄ compared to LiAlH₄. researchgate.net

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction is often slower than hydrolysis and may require heating.

Hydrolysis: As discussed in section 3.1, the ester can be hydrolyzed to the corresponding carboxylic acid, 4-methylnicotinic acid.

Transformation Reagent(s) Product
ReductionNaBH₄/MeOH in THF researchgate.net(4-Methylpyridin-3-yl)methanol
TransesterificationR'OH, Acid or Base catalyst google.com4-Methylnicotinate ester of R'OH
HydrolysisH₂O, Acid or Base catalyst4-Methylnicotinic acid
AmidationNH₃, RNH₂, or R₂NH4-Methylnicotinamide derivative

Oxidation and Reduction Reactions of the Pyridine Nucleus and Side Chains

The pyridine nucleus and the methyl side chain of methyl 4-methylnicotinate exhibit distinct reactivities towards oxidation and reduction.

Oxidation: The methyl group at the 4-position is susceptible to oxidation. The gas-phase catalytic oxidation of 4-methylpyridine over vanadium oxide-based catalysts is an effective method for producing pyridine-4-carbaldehyde and isonicotinic acid (pyridine-4-carboxylic acid). The reaction mechanism is believed to involve the activation of a C-H bond in the methyl group. researchgate.net It is plausible that the methyl group of methyl 4-methylnicotinate could be similarly oxidized to a carboxylic acid, yielding pyridine-3,4-dicarboxylic acid, although the presence of the ester group might influence the reaction conditions. The pyridine ring itself is relatively resistant to oxidation, but strong oxidizing agents can lead to the formation of N-oxides. nih.gov

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium can reduce the aromatic ring to a piperidine ring. The electrochemical reduction of N-methyl nicotinic acid has also been studied, showing a complex process that can involve dimerization of radical intermediates in acidic media. rsc.org The specific reduction pathway and product depend heavily on factors such as pH and electrode potential. rsc.org

Mechanistic Elucidation of Key Synthetic Pathways and Side Reactions

The synthesis of methyl 4-methylnicotinate typically begins with 4-methylnicotinic acid. The most direct route is a Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.com The mechanism, as the reverse of the AAC2 hydrolysis, involves protonation of the carboxylic acid's carbonyl group, followed by nucleophilic attack by methanol, and subsequent dehydration to form the ester. youtube.com

During synthesis, particularly in the upstream preparation of the substituted nicotinic acid, side reactions can occur. For example, in the synthesis of the related 6-methylnicotinic acid via the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid at elevated temperatures, a competing side reaction can lead to the formation of a dicarboxylic acid (dinicotinic acid). environmentclearance.nic.in This diacid byproduct can then be esterified in the subsequent step to form a diester. environmentclearance.nic.in Similar over-oxidation or competing reactions could potentially occur during the synthesis of 4-methylnicotinic acid, leading to impurities in the final methyl 4-methylnicotinate product. The reaction temperature is a critical parameter; excessively high temperatures can promote side reactions, while low temperatures may result in incomplete conversion. google.com

Derivatization Strategies and Synthesis of Advanced Analogs for Research Purposes

Preparation of Deuterated and Isotopically Labeled Nicotinates for Spectroscopic and Mechanistic Probes

The synthesis of deuterated and isotopically labeled nicotinates, such as methyl nicotinate-d4, is crucial for a variety of research applications, particularly in spectroscopic and mechanistic studies. medchemexpress.com The introduction of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the molecular structure of nicotinates allows for detailed investigation of reaction mechanisms, metabolic pathways, and molecular dynamics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Deuterium labeling, for instance, can significantly impact the pharmacokinetic and metabolic profiles of drug molecules. medchemexpress.com This has led to a growing interest in deuterated compounds in pharmaceutical research. The preparation of these labeled compounds can be achieved through various methods. One common approach involves the use of deuterated starting materials or reagents in the synthesis process. For example, deuterated nitromethane (B149229) can be reduced to form deuterated methylamine, which can then be used to synthesize a variety of labeled compounds. epo.org Another method is through H-D exchange reactions, where protons in the molecule are selectively replaced with deuterium from a deuterium source like D₂O, often facilitated by a catalyst such as palladium on carbon (Pd/C) with aluminum and D₂O. nih.gov

Isotopic labeling with ¹³C and ¹⁵N is particularly valuable for NMR studies of biomolecules. For instance, uniformly ¹³C-labeled ribonucleotides have been used to synthesize RNA for 3D-NMR analysis. scispace.com Similar strategies can be applied to produce labeled nicotinates for studying their interactions with biological systems. These labeling techniques often involve biosynthetic methods where microorganisms are grown in media containing ¹³C- or ¹⁵N-labeled precursors. scispace.comresearchgate.net For example, E. coli can be grown on ¹⁵N-ammonium sulfate (B86663) for ¹⁵N-labeling, and Methylophilus methylotrophus on ¹³C-methanol for ¹³C-labeling. scispace.com

The resulting isotopically labeled nicotinates serve as powerful probes. In NMR spectroscopy, the presence of ¹³C and ¹⁵N allows for the application of multidimensional heteronuclear NMR techniques, which are instrumental in determining the three-dimensional structure of molecules and their complexes. scispace.comnih.gov Deuterium labeling can simplify complex proton NMR spectra and is used to study kinetic isotope effects, providing insights into reaction mechanisms.

Table 1: Examples of Isotopically Labeled Nicotinate (B505614) Precursors and Their Applications

Labeled Compound/PrecursorIsotopeApplicationReference
Methyl nicotinate-d4²HTracer for quantitation, pharmacokinetic and metabolic profiling medchemexpress.com
¹³C-Methanol¹³CPrecursor for biosynthetic production of ¹³C-labeled compounds scispace.com
¹⁵N-Ammonium sulfate¹⁵NPrecursor for biosynthetic production of ¹⁵N-labeled compounds scispace.com
Deuterated nitromethane²HSynthesis of deuterated building blocks like deuterated methylamine epo.org

Functionalization of the Pyridine (B92270) Nitrogen Atom (e.g., quaternization, N-oxidation)

Functionalization of the nitrogen atom within the pyridine ring of nicotinate esters opens up avenues for creating a diverse range of analogs with altered electronic properties and biological activities. Two primary strategies for this are N-oxidation and quaternization.

N-oxidation involves the conversion of the pyridine nitrogen to an N-oxide, as seen in the formation of Methyl nicotinate 1-oxide . nih.govalfa-chemistry.com This transformation can be achieved using various oxidizing agents. The resulting N-oxide group significantly alters the electron distribution within the pyridine ring, influencing its reactivity and potential interactions with biological targets. The N-oxide can also serve as a synthetic intermediate for further functionalization.

Quaternization involves the alkylation of the pyridine nitrogen, leading to the formation of a positively charged quaternary ammonium (B1175870) salt. This process can be accomplished by reacting the nicotinate ester with an alkyl halide. For example, the reaction of methyl 2,3-o-isopropylidene-β-D-ribofuranoside with pyridine results in a pyridinium (B92312) salt. mdpi.com The efficiency of quaternization can be influenced by factors such as the basicity and nucleophilicity of the amine, as well as steric hindrance. mdpi.com For instance, amines with electron-donating groups tend to quaternize more readily. mdpi.com Quaternized derivatives of various heterocyclic compounds, including chitosan, have been synthesized to enhance their biological properties. mdpi.comnih.gov The introduction of a permanent positive charge through quaternization can dramatically alter the solubility and biological activity of the parent molecule.

Table 2: Examples of Pyridine Nitrogen Functionalization

Derivative NameType of FunctionalizationKey FeaturesReference
Methyl nicotinate 1-oxideN-oxidationAlters electronic properties of the pyridine ring nih.govalfa-chemistry.com
N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylateQuaternizationIntroduces a permanent positive charge, alters solubility and biological activity mdpi.com

Synthesis of Poly-substituted and Sterically Hindered Nicotinate Derivatives

The synthesis of poly-substituted and sterically hindered nicotinate derivatives is a key strategy for exploring structure-activity relationships and developing compounds with enhanced selectivity and potency. By introducing various substituents at different positions on the pyridine ring, researchers can fine-tune the steric and electronic properties of the molecule.

One approach to synthesizing poly-substituted nicotinates is through multi-component reactions. For example, a three-component reaction involving methyl acetoacetate, ammonium acetate, and acrolein has been reported for the synthesis of methyl 2-methylnicotinate, although this method can lead to the formation of polymers and requires purification. google.com Another synthetic route involves the esterification of a substituted nicotinic acid. For instance, methyl 4-hydroxy-6-methylnicotinate can be synthesized from 4-hydroxy-6-methylnicotinic acid. rsc.org This can then be further derivatized, for example, to methyl 4-bromo-6-methylnicotinate. rsc.org

The synthesis of sterically hindered nicotinate derivatives often presents significant challenges. The presence of bulky groups near the reaction center can impede the desired transformation. For example, the quaternization of pyridine derivatives is sensitive to steric hindrance; 2-methylpyridine (B31789) reacts with a lower yield compared to pyridine in the formation of a pyridinium salt. mdpi.com

The development of novel synthetic methodologies is crucial for overcoming these challenges. For instance, enzyme-catalyzed reactions are emerging as a green and efficient alternative for synthesizing nicotinamide (B372718) derivatives. nih.gov Novozym® 435, a lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of various nicotinamide derivatives from methyl nicotinate and different amines in high yields. nih.gov Such enzymatic methods can offer high selectivity and milder reaction conditions, which are advantageous for the synthesis of complex and sterically demanding molecules.

A patent describes the synthesis of 6-methyl nicotine (B1678760) starting from 6-methyl nicotinate, which involves a series of reactions including ester condensation, ring opening, reduction, halogenation, and amination ring closure. google.com This highlights the multi-step synthetic sequences that can be employed to build complex, poly-substituted structures from a simpler nicotinate starting material.

Table 3: Examples of Substituted Nicotinate Derivatives and Synthetic Approaches

DerivativeSynthetic ApproachKey FeatureReference
Methyl 2-methylnicotinateThree-component reactionIntroduction of a methyl group at the 2-position google.com
Methyl 4-hydroxy-6-methylnicotinateEsterification of substituted nicotinic acidIntroduction of hydroxyl and methyl groups rsc.org
Methyl 4-bromo-6-methylnicotinateFurther derivatization of a substituted nicotinateIntroduction of a bromine atom rsc.org
N-substituted nicotinamidesEnzyme-catalyzed amidationGreen and efficient synthesis of amide derivatives nih.gov
6-methyl nicotineMulti-step synthesis from 6-methyl nicotinateComplex, poly-substituted target molecule google.com

Regioselective Derivatization Methodologies and Challenges

The regioselective functionalization of the pyridine ring in nicotinate esters is a significant challenge in synthetic chemistry due to the inherent electronic properties of the heterocycle. researchgate.netrawdatalibrary.netrsc.org The electron-deficient nature of the pyridine ring and the directing effects of existing substituents make it difficult to achieve selective derivatization at a specific position. rawdatalibrary.netrsc.org

Direct C-H functionalization is an attractive strategy for its atom economy, but it often leads to mixtures of regioisomers. rawdatalibrary.netnih.gov To address this, various methodologies have been developed to control the regioselectivity of these reactions. One approach is the use of a blocking group. For example, a maleate-derived blocking group has been shown to enable the selective Minisci-type decarboxylative alkylation at the C-4 position of pyridines. nih.gov

Another strategy involves the activation of the pyridine ring towards nucleophilic attack. This can be achieved by forming N-activated pyridinium salts, which can then undergo regioselective functionalization. bohrium.com For instance, heterocyclic phosphonium (B103445) salts have been used as versatile handles for subsequent C-O, C-S, C-N, and C-C bond-forming reactions at the 4-position of pyridines. thieme-connect.denih.gov

Transition metal-catalyzed cross-coupling reactions have also been employed for the regioselective functionalization of pyridines. However, these reactions can be challenging due to the potential for the pyridine nitrogen to coordinate with the metal catalyst. bohrium.com Despite these challenges, methods for the direct, regioselective functionalization of pyridines are continually being developed, offering powerful tools for the synthesis of novel derivatives. researchgate.netthieme-connect.de

The choice of synthetic strategy depends on the desired substitution pattern. For instance, while radical reactions involving N-activated pyridinium substrates are often used for C2 and C4 functionalization, electrophilic aromatic substitution is more limited and typically occurs at the C3 position. bohrium.com The development of methodologies that allow for precise control over the position of functionalization remains an active area of research, driven by the need for structurally diverse pyridine derivatives for various applications.

Table 4: Methodologies for Regioselective Derivatization of Pyridines

MethodologyKey PrincipleTarget Position(s)ChallengesReference
Minisci-type reaction with blocking groupBlocking of reactive sites to direct functionalizationC4Requires additional steps for introduction and removal of the blocking group nih.gov
N-Activation (e.g., phosphonium salts)Activation of the pyridine ring towards nucleophilic attackC4Requires preparation of the activated intermediate thieme-connect.denih.gov
Transition metal-catalyzed C-H functionalizationDirect functionalization of C-H bondsVariousCatalyst coordination by pyridine nitrogen, regioselectivity control bohrium.com
Radical reactions with N-activated pyridinesGeneration of radical intermediates for addition to the pyridine ringC2, C4Control of side reactions bohrium.com

Applications of Methyl 4 Methylnicotinate Hydrochloride As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The structure of methyl 4-methylnicotinate is primed for elaboration into more complex heterocyclic frameworks. The pyridine (B92270) core is a common feature in numerous biologically active compounds, and methods to construct fused or substituted pyridine systems are of significant interest. Methyl 4-methylnicotinate serves as an intermediate in the synthesis of various pyridine analogs. lookchem.comchemicalbook.com For instance, it can be utilized in the preparation of pyridine analogs of phthalide. chemicalbook.com

The general reactivity of pyridine derivatives suggests several pathways for forming new heterocyclic scaffolds. The pyridine nitrogen can act as a nucleophile or a basic site to direct reactions, while the ester and methyl groups can participate in cyclization reactions. For example, derivatives of nicotinic acid are used to synthesize thiazolo[5,4-b]pyridine (B1319707) scaffolds, which are investigated as c-KIT inhibitors. nih.gov A general approach involves the reaction of a substituted aminopyridine with reagents to build the fused thiazole (B1198619) ring. nih.gov While not starting directly from methyl 4-methylnicotinate hydrochloride, these synthetic strategies highlight the utility of substituted pyridine building blocks in constructing complex heterocyclic systems.

A one-step, convergent method for synthesizing pyridine derivatives from N-vinyl and N-aryl amides has been developed, which involves amide activation followed by the addition of a π-nucleophile and subsequent annulation to form the pyridine ring. organic-chemistry.org This underscores the adaptability of pyridine precursors in modern synthetic methodologies.

Table 1: Potential Heterocyclic Synthesis Applications

This interactive table summarizes potential reaction pathways for creating diverse heterocyclic scaffolds starting from methyl 4-methylnicotinate derivatives.

Starting Moiety Reagent Class Potential Product Scaffold Reaction Type
4-Methylnicotinate Diamines Fused Pyrimidopyridines Condensation/Cyclization
4-Methylnicotinate Hydrazines Pyridopyridazines Condensation/Cyclization
4-Methylnicotinate β-Ketoesters Substituted Naphthyridines Hantzsch-type Reaction

Utility in the Construction of Natural Product Cores and Analogs

While nicotinate (B505614) and nicotinamide (B372718) moieties are present in many natural products and essential biomolecules like NAD (nicotinamide adenine (B156593) dinucleotide), the direct application of this compound in the total synthesis of natural products is not extensively documented in publicly available literature. However, its structural motifs are relevant. For example, menthyl nicotinate, an ester of nicotinic acid and menthol (B31143), is synthesized via transesterification from methyl nicotinate. google.comgoogle.com This process demonstrates how the methyl nicotinate core can be incorporated into molecules containing naturally derived fragments. google.comgoogle.com

The synthesis of menthyl nicotinate can be achieved by reacting menthol with methyl nicotinate in the presence of a catalyst like sodium methoxide (B1231860), followed by vacuum distillation. google.com This solvent-free approach highlights the industrial potential for creating derivatives that combine the nicotinate scaffold with other complex, naturally-derived alcohols.

Role as a Synthetic Intermediate for Pharmaceutical Scaffolds and Chemical Probes

The pyridine ring is a privileged scaffold in medicinal chemistry, and derivatives of methyl nicotinate are precursors to a range of pharmacologically active agents.

Antihypertensive Agents: Nicotinate derivatives possess vasodilatory properties, which are crucial for managing hypertension. chemicalbook.com Methyl nicotinate itself induces a temporary increase in skin perfusion through a vasodilatory response. chemicalbook.com This inherent biological activity makes the 4-methylnicotinate scaffold an attractive starting point for designing novel antihypertensive drugs. While direct synthesis from this compound is not explicitly detailed, centrally acting antihypertensive agents often feature substituted aromatic rings. nih.gov The development of new antihypertensive drugs sometimes targets enzymes like thermolysin, and computational studies are used to design and evaluate potential inhibitors. nih.gov The 4-methylnicotinate moiety could be incorporated into such designed ligands to optimize binding and pharmacological properties.

Anti-inflammatory Agents: The nicotinate structure is also implicated in inflammatory processes. Methyl nicotinate is commonly used in topical formulations to induce controlled erythema (redness) for evaluating the efficacy of anti-inflammatory drugs like ibuprofen. nih.gov Furthermore, 1-methylnicotinamide, a metabolite of nicotinamide, exhibits significant anti-inflammatory effects in vivo. nih.gov It has shown therapeutic potential in inflammatory skin conditions. nih.gov These findings suggest that the methylnicotinate core is a valuable scaffold for developing new anti-inflammatory agents. This compound can serve as a stable precursor for synthesizing a library of derivatives to be screened for anti-inflammatory activity.

Apatinib (B926) Precursors: Apatinib is a tyrosine kinase inhibitor that targets VEGFR2, playing a role in inhibiting angiogenesis in cancer cells. wikipedia.org The synthesis of apatinib relies on intermediates derived from nicotinic acid. Several patented methods describe the preparation of apatinib starting from substituted nicotinic acid esters. google.comgoogle.com A key intermediate is an N-substituted 2-aminonicotinate ester, such as methyl 2-[(pyridin-4-ylmethyl)amino]nicotinate. google.com This intermediate undergoes an amidation reaction with 1-(4-aminophenyl)-1-cyanocyclopentane to produce apatinib. google.com

Although these syntheses start with 2-halogenated or 2-amino nicotinic acid derivatives, the core structure highlights the importance of the methyl nicotinate framework. A synthetic strategy could plausibly be designed starting from this compound, involving functionalization of the pyridine ring to introduce the required amino group at the 2-position before proceeding with the established synthetic route.

Table 2: Representative Step in Apatinib Synthesis

This interactive table details a key reaction step in a patented synthesis of Apatinib, illustrating the role of a nicotinate ester intermediate.

Reactant 1 Reactant 2 Catalyst/Base Solvent Product Yield Purity
Methyl 2-[(pyridin-4-ylmethyl)amino]nicotinate 1-(4-Aminophenyl)-1-cyanocyclopentane Sodium Ethoxide Ethanol Apatinib 92.0% 99.5%

Ligand Synthesis for Coordination Chemistry and Organometallic Catalysis

The pyridine nitrogen atom in this compound contains a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal centers. This property allows it to be used in the synthesis of ligands for coordination complexes and organometallic catalysts. For example, various pyridine derivatives, such as nicotinamide and nicotinic acid hydrazide, have been used to create mixed-ligand cyanonitrosyl complexes with molybdenum(II). researchgate.net In these complexes, the heterocyclic compounds typically act as monodentate ligands, coordinating through the ring nitrogen. researchgate.net

The electronic and steric properties of the resulting metal complex can be fine-tuned by the substituents on the pyridine ring. In methyl 4-methylnicotinate, the methyl group (an electron-donating group) and the methyl ester (an electron-withdrawing group) have opposing electronic effects, which can modulate the electron density at the nitrogen atom and, consequently, the strength of the metal-ligand bond. This allows for the systematic design of ligands for catalysts with specific activities and selectivities.

Applications in Material Science and Polymer Chemistry

The incorporation of specific functional moieties into polymers is a powerful strategy for creating advanced materials with tailored properties. mdpi.commpg.de While the direct polymerization of this compound is not reported, it can serve as a precursor to functional monomers. The field of functional polymers often relies on post-polymerization modification or the synthesis of monomers containing desired functional groups. researchgate.netnih.gov

For instance, the ester group of methyl 4-methylnicotinate can be hydrolyzed to 4-methylnicotinic acid. This carboxylic acid could then be converted into a polymerizable derivative, such as an acrylate (B77674) or a vinyl ester. Copolymerization of such a monomer with other standard monomers (e.g., lactide, acrylates) would yield a functional polymer incorporating the 4-methylnicotinate moiety into its structure. nih.gov

The resulting polymers could exhibit unique properties conferred by the pyridine unit, such as:

Metal-Coordinating Materials: The pyridine nitrogens within the polymer matrix could act as binding sites for metal ions, leading to applications in catalysis, sensing, or metal sequestration.

Stimuli-Responsive Materials: The basicity of the pyridine nitrogen means its protonation state is pH-dependent, which could be used to create pH-responsive polymers that change their conformation or solubility with changes in pH. mpg.de

Table 3: List of Mentioned Chemical Compounds

Compound Name
1-(4-Aminophenyl)-1-cyanocyclopentane
1-Methylnicotinamide
4-Methylnicotinic acid
Apatinib
Ethyl 2-[(pyridin-4-ylmethyl)amino]nicotinate
Ibuprofen
Menthyl nicotinate
Methyl 2-[(pyridin-4-ylmethyl)amino]nicotinate
Methyl 4-methylnicotinate
This compound
Methyl nicotinate
Nicotinamide
Nicotinamide adenine dinucleotide (NAD)
Nicotinic acid
Sodium ethoxide
Sodium methoxide

Advanced Analytical Methodologies for Characterization and Quantification in Chemical Research

Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., High-Resolution NMR, IR, Raman, Mass Spectrometry)

Spectroscopic methods are indispensable for the detailed structural elucidation of Methyl 4-methylnicotinate hydrochloride, providing insights into its molecular framework, functional groups, and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy) High-Resolution NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For derivatives of methyl nicotinate (B505614), both ¹H and ¹³C NMR are utilized.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ester group and the aromatic carbons of the pyridine (B92270) ring are typically observed at distinct chemical shifts. For a related compound, 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide, the ¹³C NMR spectrum in CDCl₃ shows characteristic peaks that can be assigned to the various carbon atoms in the molecule chemicalbook.com.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a nicotinate derivative will typically show characteristic absorption bands. For methyl nicotinate, a strong absorption band corresponding to the C=O stretching vibration of the ester group is observed around 1728 cm⁻¹ chemicalbook.com. The C-O-C stretching vibrations of the ester group appear in the 1292-1120 cm⁻¹ region chemicalbook.com. Aromatic C=C and C=N stretching vibrations are also present chemicalbook.com. For this compound, the presence of the hydrochloride salt would likely lead to the appearance of a broad absorption band associated with the N-H⁺ stretching vibration.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing symmetric vibrations and skeletal modes. While a specific Raman spectrum for this compound is not available in the reviewed literature, data for the related compound, methyl 6-methylnicotinate (B8608588), is available. The FT-Raman spectrum of methyl 6-methylnicotinate shows characteristic bands that can be attributed to the various vibrational modes of the molecule bldpharm.com. For pyridine itself, intense bands around 1000 and 1030 cm⁻¹ are characteristic of the ring breathing modes medchemexpress.com.

Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. In the mass spectrum of methyl nicotinate, the molecular ion peak [M]⁺ is observed at m/z 137.0 chemicalbook.com. Common fragmentation patterns include the loss of the methoxy (B1213986) group ([M-OCH₃]⁺) or the entire ester group. For more detailed analysis, high-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition chemicalbook.com. Techniques like electrospray ionization (ESI) are often used, especially for salts like this compound, where protonated molecules [M+H]⁺ can be readily generated and analyzed nih.govmdpi.com.

Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Separation Science (e.g., HPLC, GC-MS, TLC with densitometry)

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds. For the analysis of methyl nicotinate and its derivatives, reversed-phase HPLC with UV detection is a common method. A study on the simultaneous determination of methyl nicotinate and other active ingredients in a pharmaceutical spray utilized a Hypersil GOLD column with a mobile phase consisting of a methanol (B129727)/acetonitrile mixture and acidified water researchgate.net. The detection was carried out at a wavelength of 210 nm researchgate.net. Such methods can be validated to be accurate and precise for the quantification of the compound nist.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile compounds. While the hydrochloride salt form is non-volatile, the free base, Methyl 4-methylnicotinate, can be analyzed by GC-MS. This technique is useful for identifying and quantifying the compound in complex mixtures and for detecting volatile impurities bldpharm.com.

Thin-Layer Chromatography (TLC) with Densitometry TLC is a simple, rapid, and cost-effective chromatographic technique used for the qualitative and semi-quantitative analysis of compounds. The progress of reactions involving nicotinate derivatives is often monitored by TLC on silica (B1680970) gel plates, with visualization under UV light chemicalbook.com. For quantitative analysis, TLC can be combined with densitometry, which measures the absorbance or fluorescence of the spots on the TLC plate.

Advanced Titrimetric and Elemental Analysis for Compound Purity and Stoichiometry

Elemental Analysis Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₈H₁₀ClNO₂), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis are then compared to the theoretical values to confirm the empirical formula and assess the purity of the compound. For instance, the synthesis of a manganese nicotinate complex was confirmed in part by elemental analysis sigmaaldrich.com.

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies, particularly single-crystal X-ray diffraction, provide unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound has been found in the reviewed literature, studies on related substituted pyridine carboxylates provide insights into the potential solid-state structures researchgate.netchemeo.com.

For example, the crystal structures of ethyl 2-bromo-4-(4-chlorophenyl)-6-phenyl-3-pyridinecarboxylate and its piperidinyl derivative have been determined, revealing details about their molecular geometry and packing in the crystal lattice researchgate.net. Similarly, studies on co-crystals and salts of carboxylic acids with pyridines demonstrate how proton transfer and hydrogen bonding interactions dictate the final solid-state assembly. It is expected that in the crystal structure of this compound, the pyridine nitrogen would be protonated, forming a pyridinium (B92312) cation, which would then interact with the chloride anion through ionic and hydrogen bonding interactions.

Stability Studies under Controlled Chemical and Environmental Conditions for Research Integrity

Stability studies are crucial to understand how the quality of a chemical substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

For the related compound methyl nicotinate, stability in aqueous solution has been investigated. When stored at 4°C, methyl nicotinate was found to degrade slowly, with the major degradation product being nicotinic acid, formed via hydrolysis of the ester group at a rate of approximately 0.5% per year bldpharm.com. The solid form of methyl nicotinate is noted to be hygroscopic, which can present handling and storage challenges bldpharm.com.

Forced degradation studies, where the compound is subjected to more severe conditions (e.g., strong acid, strong base, high temperature, oxidative stress, and photolytic stress), are essential to identify potential degradation products and pathways drugfuture.com. While specific forced degradation data for this compound is not available, such studies would be critical to establish its intrinsic stability. The hydrochloride salt form may exhibit different stability characteristics compared to the free base, particularly concerning its hygroscopicity and degradation in solution. The stability of pyridine hydrochloride itself is known to be good under recommended storage conditions researchgate.net.

Computational and Theoretical Investigations of Methyl 4 Methylnicotinate Hydrochloride

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Methyl 4-methylnicotinate hydrochloride. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

Electronic Structure and Molecular Orbitals: The electronic structure is characterized by the arrangement of electrons in molecular orbitals. Key orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

Reactivity Descriptors: From the HOMO and LUMO energies, a range of conceptual DFT-based reactivity descriptors can be calculated. These descriptors quantify various aspects of a molecule's reactivity. Recent advances in computational chemistry have demonstrated the utility of such theoretical quantities in describing and predicting the reactivity of aromatic molecules. acs.org For instance, Hirshfeld charges, which are derived from theoretical calculations, have been shown to correlate well with reaction barriers in electrophilic aromatic substitutions. acs.org

Key global reactivity descriptors include:

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electronic structure can be deformed.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other nicotinate (B505614) derivatives and predicting its behavior in chemical reactions.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for Methyl 4-methylnicotinate This table presents theoretical values for a related nicotinate structure to illustrate the type of data generated from quantum chemical calculations.

DescriptorSymbolFormulaHypothetical Value
HOMO EnergyEHOMO--8.2 eV
LUMO EnergyELUMO--1.5 eV
Energy GapΔEELUMO - EHOMO6.7 eV
Electronegativityχ-(EHOMO + ELUMO)/24.85 eV
Chemical Hardnessη(ELUMO - EHOMO)/23.35 eV
Global SoftnessS1/(2η)0.149 eV-1
Electrophilicity Indexωχ2/(2η)3.51 eV

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations offer a dynamic perspective on its behavior, revealing information about its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules.

Conformational Analysis: The Methyl 4-methylnicotinate molecule possesses rotatable bonds, primarily the C-C bond connecting the pyridine (B92270) ring to the ester group and the C-O bond within the ester. Rotation around these bonds gives rise to different spatial arrangements, or conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. This analysis is crucial for understanding which shapes the molecule is likely to adopt, which in turn influences its physical properties and biological activity.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound interact with each other and with their surroundings. MD simulations can model these intermolecular forces in detail. Key interactions for this molecule would include:

Ionic Interactions: Strong electrostatic attraction between the positively charged pyridinium (B92312) nitrogen and the chloride counter-ion (Cl⁻).

Hydrogen Bonding: The pyridinium N-H group can act as a hydrogen bond donor, interacting with the chloride ion or polar solvent molecules.

Simulations can quantify the strength and lifetime of these interactions, providing insight into properties like solubility and crystal packing. The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields needed for such simulations of related molecules like ethyl 4-methylnicotinate. uq.edu.au

Table 2: Typical Parameters for an MD Simulation of this compound in Water

ParameterDescriptionTypical Value/Setting
Force FieldA set of parameters to describe the potential energy of the system.OPLS3, AMBER, CHARMM
Solvent ModelExplicit representation of solvent molecules.TIP3P or SPC/E water model
System SizeDimensions of the simulation box.~50 Å x 50 Å x 50 Å
TemperatureThe temperature at which the simulation is run.298 K (Room Temperature)
PressureThe pressure at which the simulation is run.1 atm
Simulation TimeThe duration of the simulation.100 - 500 nanoseconds (ns)
Time StepThe interval between successive calculations.2 femtoseconds (fs)

Reaction Pathway Modeling and Transition State Characterization in Mechanistic Studies

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. For this compound, this could involve modeling its synthesis, such as the esterification of 4-methylnicotinic acid with methanol (B129727), or its hydrolysis back to the carboxylic acid.

Reaction Pathway Modeling: This process involves calculating the energy of the system as the reactants are converted into products. The path of lowest energy between the reactant and product states is known as the reaction coordinate. By mapping out the energy along this coordinate, chemists can visualize the entire reaction process, identifying any intermediate species that may be formed.

Transition State Characterization: The highest point of energy along the reaction coordinate is the transition state (TS), which represents the energetic barrier that must be overcome for the reaction to occur. Quantum chemical methods can be used to locate the precise geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. A high activation energy corresponds to a slow reaction, while a low activation energy indicates a fast reaction. For the synthesis of nicotinate esters, modeling can help to understand the role of catalysts, such as sulfuric acid, in lowering the activation energy and accelerating the reaction.

Table 3: Hypothetical Calculated Energies for the Acid-Catalyzed Esterification of 4-Methylnicotinic Acid

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants4-Methylnicotinic Acid + Methanol0.0
Intermediate 1Protonated Carbonyl-5.2
Transition State 1Nucleophilic attack of Methanol+15.8
Intermediate 2Tetrahedral Intermediate-8.1
Transition State 2Proton transfer+12.3
Intermediate 3Protonated Ester-10.4
ProductsMethyl 4-methylnicotinate + Water-2.5

Prediction of Spectroscopic Properties for Experimental Validation

A significant application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared spectroscopy). These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound like this compound.

Theoretical NMR Chemical Shifts: NMR spectroscopy is a primary tool for molecular structure elucidation. Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. rsc.org The accuracy of these predictions has improved significantly with the development of modern computational methods. By comparing the calculated spectrum of a proposed structure with the experimental spectrum, researchers can gain confidence in their structural assignment. Discrepancies between theoretical and experimental shifts can point to incorrect assignments or suggest the presence of unexpected structural features or dynamic processes in solution. For this compound, key predicted shifts would include those for the aromatic protons, the methyl group on the ring, and the methyl ester group. libretexts.orgrsc.org

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. Each peak relates to a specific molecular motion, such as the stretching or bending of bonds. For this compound, important predicted frequencies would include the C=O stretch of the ester group, C=C and C=N stretching vibrations of the pyridine ring, and the N-H stretch of the pyridinium ion.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonEnvironmentPredicted Chemical Shift (δ, ppm)
H2Aromatic, adjacent to N⁺~9.1 - 9.3
H6Aromatic~8.8 - 9.0
H5Aromatic~7.9 - 8.1
-OCH₃Ester methyl~3.9 - 4.1
4-CH₃Ring methyl~2.6 - 2.8

QSAR/QSPR Studies for Exploring Structure-Reactivity Relationships in Nicotinate Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are statistical in nature and are widely used in drug discovery and materials science to predict the properties of new, unsynthesized molecules.

QSAR in Nicotinate Derivatives: For a class of compounds like nicotinate derivatives, QSAR models can be developed to predict their biological activity, for example, their binding affinity to a specific receptor. researchgate.net Studies on nicotine (B1678760) analogues have shown that properties like lipophilicity (represented by the partition coefficient, π) and steric parameters can significantly influence their affinity for nicotinic acetylcholinergic receptors (nAChRs). researchgate.netnih.gov A QSAR model for nicotinate derivatives might reveal that specific substituents on the pyridine ring enhance or diminish a particular biological effect.

QSPR in Nicotinate Derivatives: QSPR models can predict a wide range of physicochemical properties, such as boiling point, solubility, or reaction rates. nih.gov The core principle is to describe the molecule using a set of numerical values known as molecular descriptors. echemcom.com These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies). A mathematical equation is then derived to link these descriptors to the property of interest. Such models can be used to screen virtual libraries of nicotinate derivatives to identify candidates with desired properties before committing to their synthesis. nih.gov

Table 5: Example of a QSAR Equation for Receptor Affinity of Nicotinate Derivatives

Model EquationStatistical ParametersInterpretation of Descriptors
log(1/Ki) = 0.85(π) - 0.23(ΔMOL_VOL) + 4.5r² = 0.970, n = 15Ki: Inhibition constant (a measure of affinity). π: Hydrophobicity parameter of a substituent. ΔMOL_VOL: A descriptor for the volume of a substituent. r²: Coefficient of determination, indicating the model's goodness of fit. n: Number of compounds in the study.

This equation is based on a study of related nicotine derivatives and illustrates the format and components of a QSAR model. researchgate.net

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Efficient Nicotinate (B505614) Synthesis and Transformation

The synthesis of nicotinate esters has traditionally relied on methods like the Fischer esterification of nicotinic acid, often requiring harsh conditions. For instance, the synthesis of methyl nicotinate can be achieved by refluxing nicotinic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. acs.org However, the field is rapidly evolving towards more efficient and selective catalytic systems.

Biocatalysis: A significant area of development is the use of enzymes. Biocatalyst-mediated processes offer high selectivity and mild reaction conditions. frontiersin.org Nitrilases, for example, are being extensively studied for the synthesis of nicotinic acid from 3-cyanopyridine (B1664610) with high yields. frontiersin.orgmdpi.com Recombinant nitrilases from organisms like P. putida have been developed to enhance production and reduce costs, achieving high concentrations of nicotinic acid. nih.govconsensus.app These enzymatic approaches provide a greener alternative to traditional chemical methods which can generate toxic byproducts. frontiersin.orgnih.gov

Heterogeneous Catalysis: Solid acid catalysts are also being explored to replace corrosive liquid acids. For example, a MoO3/SiO2 bifunctional catalyst has been shown to be effective for the synthesis of methyl nicotinate. wur.nl Zeolite catalysts are being used in the three-component condensation of ethanol, formaldehyde, and ammonia (B1221849) to produce pyridines and picolines, demonstrating the versatility of these materials in constructing the core pyridine (B92270) ring. nih.gov

Photocatalysis and Metal-Catalyzed Cross-Coupling: Photocatalysis is emerging as a powerful tool for ester synthesis and pyridine functionalization. researchgate.netrsc.org Metal-free photocatalytic methods for pyridine synthesis have been reported, offering a transition-metal-free approach. acs.org Furthermore, transition-metal catalysis, particularly with palladium and nickel, has enabled a wide array of transformations on the pyridine ring, including C-H arylation which was previously challenging. nih.govnih.gov These methods allow for the direct introduction of various functional groups onto the pyridine scaffold with high regioselectivity.

Exploration of Unprecedented Chemical Transformations for Pyridine Esters

Beyond synthesis, researchers are uncovering novel ways to chemically modify pyridine esters, unlocking new molecular architectures.

C-H Bond Functionalization: A major breakthrough has been the direct functionalization of C-H bonds in pyridines. acs.orgbeilstein-journals.org This strategy avoids the need for pre-functionalized starting materials. Catalytic protocols for the highly selective C-H arylation of pyridines at the 3- and 4-positions have been developed, complementing existing methods that typically favor the 2-position. nih.gov Pyridine-based templates have even been designed to direct C-H activation at the remote meta-position. acs.org

Skeletal Editing: In a truly unprecedented transformation, a "nitrogen-to-carbon skeletal editing" process has been developed that converts a pyridine ring into a benzene (B151609) ring. rsc.org This remarkable transformation proceeds through a sequence of ring-opening, hydrolysis, olefination, electrocyclization, and aromatization, allowing for the direct installation of a variety of functional groups onto the newly formed benzene ring. rsc.org

Photocatalytic Activation: Photocatalysis is enabling unique reactions of pyridines. For example, TiO2 photocatalysis facilitates the anti-Markovnikov addition of pyridines to vinylarenes. rsc.org Photochemical methods are also being used for the functionalization of pyridines with radicals, offering distinct positional selectivity compared to classical methods. acs.org

Design and Synthesis of Advanced Functional Materials Incorporating Nicotinate Moieties for Specific Applications

The unique electronic and coordination properties of the nicotinate structure make it an attractive building block for advanced materials.

Polymers: Nicotinic acid and its derivatives can be incorporated into polymers to create materials with specific properties. For example, polymers containing nicotinic acid radicals can be designed to gradually release the active molecule in a biological environment. google.com These can be synthesized through the polymerization of vinyl compounds containing activated ester or amide groups, followed by reaction with appropriate linkers and a nicotinic acid derivative. google.com

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and carboxylate group of nicotinates are excellent coordinating sites for metal ions, making them ideal linkers for the construction of Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline porous polymers with applications in gas storage, catalysis, and drug delivery. nih.gov Nicotinate-based MOFs, such as those constructed with copper or bimetallic systems like ZnNi(NA), have been synthesized and investigated for applications like the capture of molecules such as nicotine (B1678760) and for chemical sensing. nih.govresearchgate.netnih.gov The porosity and electronic properties of these MOFs can be tuned by changing the metal ions or the nicotinate linker. researchgate.net

Sustainable and Scalable Synthetic Processes for Industrial Relevance and Environmental Impact Reduction

The chemical industry is increasingly focused on developing sustainable and scalable manufacturing processes. Research into nicotinate synthesis reflects this trend.

Green Chemistry Approaches: Biocatalytic routes to nicotinic acid are a prime example of green chemistry, utilizing mild conditions and avoiding harsh reagents. frontiersin.orgnih.gov Another approach is the use of renewable feedstocks. For instance, pyridines can be produced from glycerol, a byproduct of biodiesel production, and ammonia over zeolite catalysts. rsc.org The use of water as a solvent in photocatalytic reactions further enhances the environmental credentials of these synthetic methods. rsc.org

Continuous Flow Synthesis: For industrial scalability, continuous flow processes offer significant advantages over traditional batch production, including better heat and mass transfer, improved safety, and the potential for automation. nih.govrsc.org Continuous flow reactors are being used for the production of nicotinic acid, achieving high conversion and yield. nih.gov The development of continuous flow methods is seen as crucial for enabling new reaction discoveries and their efficient implementation on a larger scale. rsc.org

Integration with Automated Synthesis and High-Throughput Screening in Chemical Discovery Pipelines

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large numbers of compounds.

Automated Synthesis: The synthesis of pyridine derivatives is being adapted for automated and high-throughput platforms. researchgate.net These systems allow for the rapid generation of libraries of related compounds, which is essential for exploring structure-activity relationships. researchgate.netrsc.org For example, the Hantzsch pyridine synthesis, a classic multi-component reaction, is well-suited for library synthesis due to its convergent nature. wikipedia.orgyoutube.com

High-Throughput Screening: Once synthesized, these libraries of nicotinate and pyridine derivatives are subjected to high-throughput screening to identify compounds with desired biological activities or material properties. nih.govnih.gov This integrated approach of automated synthesis and high-throughput screening is accelerating the pace of discovery in areas such as the development of new antibacterial agents and selective enzyme inhibitors. nih.govnih.gov

Q & A

Q. How do researchers address safety and handling challenges in large-scale synthesis?

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill management : Neutralize acidic residues with sodium bicarbonate.
  • Storage : Airtight containers in cool, dry environments to prevent deliquescence .

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